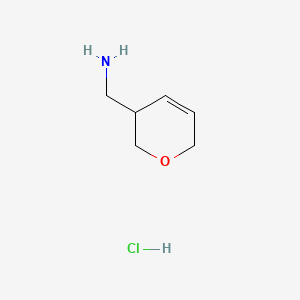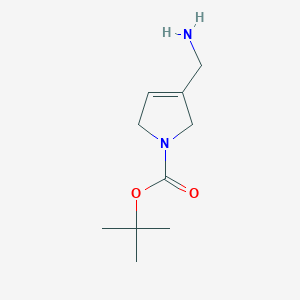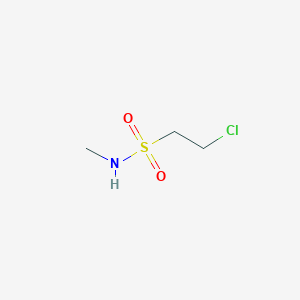
1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride typically involves the reaction of 3,6-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
- (3,6-Dihydro-2H-pyran-2-yl)methanamine hydrochloride
- (3,6-Dihydro-2H-pyran-4-yl)methanamine hydrochloride
- [(3S)-tetrahydropyran-3-yl]methanamine hydrochloride
Uniqueness: 1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
2913278-82-5 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyran-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h1-2,6H,3-5,7H2;1H |
InChI Key |
PMHJWIQMHQFTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(CO1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)



![tert-butylN-{3'-oxo-[1,1'-bi(cyclobutane)]-3-yl}carbamate](/img/structure/B13466388.png)

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
